REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.[Li][C:15]#[N:16].C(P(=O)(OCC)OCC)#N.O>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]=[C:8]2[C:15]#[N:16]
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Name
|
|
Quantity
|
8.8 g
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Type
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reactant
|
Smiles
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COC1=C2CCCC(C2=CC=C1)=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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[Li]C#N
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Name
|
|
Quantity
|
9.1 mL
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Type
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reactant
|
Smiles
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C(#N)P(OCC)(OCC)=O
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×100 ml)
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Type
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WASH
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Details
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The combined organic extracts were washed with water (3×150 ml), saturated NaCl (150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The resulting colorless oil was dissolved in benzene (100 ml)
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Type
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ADDITION
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Details
|
p-toluenesulfonic acid (0.50 g) was added
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Type
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TEMPERATURE
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Details
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at reflux for 2 hr
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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ADDITION
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Details
|
poured into 5% NaHCO3 solution (150 ml)
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Type
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EXTRACTION
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Details
|
The reaction was extracted with Et2O (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated NaCl solution (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 )
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CCC=C(C2=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 339.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |